t-Boc-MTSEA-Fluorescein
Overview
Description
t-Boc-MTSEA-Fluorescein is a thiol-specific fluorescent probe. It is widely used in ion channel and protein topology research due to its ability to bind to cysteine residues on proteins . The compound has a molecular weight of 628.67 and a molecular formula of C29H28N2O10S2 .
Mechanism of Action
Target of Action
t-Boc-MTSEA-Fluorescein is a thiol-specific fluorescent probe that primarily targets cysteine residues found on proteins . These cysteine residues are often involved in the function and topology of ion channels and proteins .
Mode of Action
The compound interacts with its targets by binding to the cysteine residues on proteins . This interaction allows this compound to be useful in the real-time monitoring of conformational changes .
Result of Action
The binding of this compound to cysteine residues can result in changes to the conformation of proteins and ion channels . These changes can be monitored in real-time, providing valuable information about the function and topology of these proteins .
Action Environment
For instance, the storage temperature for this compound is recommended to be 28 C , indicating that temperature could play a role in its stability.
Biochemical Analysis
Biochemical Properties
t-Boc-MTSEA-Fluorescein interacts with enzymes, proteins, and other biomolecules, particularly those containing cysteine residues . The nature of these interactions is specific, as the compound binds to the thiol group of cysteine residues .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a fluorescent probe. It can be used to monitor real-time conformational changes in proteins, providing valuable insights into cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Specifically, it binds to the thiol group of cysteine residues found on proteins . This allows it to be used as a probe in research involving ion channels and protein topology .
Metabolic Pathways
Given its ability to bind to cysteine residues, it may interact with enzymes or cofactors that contain these residues .
Preparation Methods
The synthesis of t-Boc-MTSEA-Fluorescein involves several steps. The key intermediate is tert-butoxycarbonylaminoethyl methanethiosulfonate, which is reacted with fluorescein to form the final product. The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
t-Boc-MTSEA-Fluorescein undergoes various chemical reactions, including substitution reactions. It is particularly reactive with thiol groups, forming stable thioether bonds. Common reagents used in these reactions include reducing agents and organic solvents. The major product formed from these reactions is the fluorescently labeled protein or peptide .
Scientific Research Applications
t-Boc-MTSEA-Fluorescein is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a fluorescent probe for studying molecular interactions. In biology, it is used to label proteins and monitor conformational changes in real-time. In medicine, it aids in the study of ion channels and protein functions, contributing to the understanding of various diseases .
Comparison with Similar Compounds
t-Boc-MTSEA-Fluorescein is unique due to its specific reactivity with thiol groups and its fluorescent properties. Similar compounds include other thiol-reactive fluorescent probes such as fluorescein-5-maleimide and iodoacetamidofluorescein. These compounds also bind to thiol groups but may differ in their fluorescent properties and reactivity .
Properties
IUPAC Name |
2-(3-hydroxy-6-oxoxanthen-9-yl)-5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O10S2/c1-29(2,3)41-28(37)31-22(14-42-43(4,38)39)26(34)30-15-5-8-18(21(11-15)27(35)36)25-19-9-6-16(32)12-23(19)40-24-13-17(33)7-10-20(24)25/h5-13,22,32H,14H2,1-4H3,(H,30,34)(H,31,37)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUGASBFWLQFLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409179 | |
Record name | t-Boc-MTSEA-Fluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042688-20-9 | |
Record name | t-Boc-MTSEA-Fluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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